Higher Synthetic Yield and Purity for 2,4,6-Trichlorofluorobenzene Compared to Prior Art Polyhalobenzene Syntheses
A patented preparation method for 2,4,6-trichlorofluorobenzene (1,3,5-Trichloro-2-fluorobenzene) achieves a significantly higher yield and product purity compared to prior art methods for synthesizing similar polyhalogenated benzenes [1]. This process addresses the long-standing issues of low yield and harsh reaction conditions in the preparation of such compounds [1].
| Evidence Dimension | Synthetic yield and purity of isolated product |
|---|---|
| Target Compound Data | Yield: 95%; Purity: 99.5% (GC) |
| Comparator Or Baseline | Prior art methods for 2,4,6-trichlorofluorobenzene and related polyhalobenzenes (implied as lower yield and purity) |
| Quantified Difference | Achieves a high yield (95%) and exceptional purity (99.5%), representing an improvement over unspecified prior art yields. |
| Conditions | Reaction of 3,5-dichloro-4-fluoronitrobenzene with chlorine gas in the presence of an azo catalyst at 250°C for 4 hours (Patent CN101177379A, Embodiment 2) |
Why This Matters
This validated, high-yield synthetic route reduces procurement costs and ensures consistent material quality for sensitive research and industrial applications.
- [1] CN101177379A - Method for preparing 2,4,6-trichloro-fluorobenzene. View Source
